Appenolide C

Antifungal susceptibility Natural product screening Candida albicans

Appenolide C is a 2(5H)-furanone (butenolide) natural product first isolated from the coprophilous fungus Podospora appendiculata. It belongs to a small family of three closely related secondary metabolites (Appenolides A–C), all reported to exhibit antifungal properties in early discovery work.

Molecular Formula C14H22O3
Molecular Weight 238.32 g/mol
CAS No. 148077-12-7
Cat. No. B1667563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAppenolide C
CAS148077-12-7
SynonymsAppenolide C
Molecular FormulaC14H22O3
Molecular Weight238.32 g/mol
Structural Identifiers
SMILESCCC(CCCCC=CC1=C(C(=O)OC1)C)O
InChIInChI=1S/C14H22O3/c1-3-13(15)9-7-5-4-6-8-12-10-17-14(16)11(12)2/h6,8,13,15H,3-5,7,9-10H2,1-2H3/b8-6+
InChIKeyKUWMUXMJJXXEDL-SOFGYWHQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Appenolide C (CAS 148077-12-7) Procurement Brief: A Butenolide Antifungal Sourcing Guide


Appenolide C is a 2(5H)-furanone (butenolide) natural product first isolated from the coprophilous fungus Podospora appendiculata [1]. It belongs to a small family of three closely related secondary metabolites (Appenolides A–C), all reported to exhibit antifungal properties in early discovery work [2]. Crucially, peer-reviewed quantitative evidence capable of differentiating Appenolide C from its co-isolated analogs Appenolide A and Appenolide B on the basis of potency, selectivity, or physicochemical properties is extremely scarce; the primary literature reports all three compounds as equipotent in the only publicly available head-to-head comparison [2].

Natural butenolide antifungal probe from Podospora appendiculata
Antifungal screening context; potency does not differentiate among co-isolated appenolides
Solubility and permeability selection may depend on side-chain oxidation state (7-hydroxy)

Why Appenolide C Cannot Be Generically Substituted with Other Butenolide Antifungals


Although Appenolides A, B, and C share a common butenolide scaffold and appear equipotent in a single legacy disc-diffusion assay, their side-chain oxidation states differ materially (e.g., 7-hydroxy in Appenolide C versus 8-oxo in Appenolide A) [1][2]. These structural differences directly affect hydrogen-bond donor/acceptor counts and predicted logP, which in turn influence solubility, permeability, and formulation behavior—parameters that are critical for any downstream assay or manufacturing process [1]. Without compound-specific solubility, metabolic stability, or dose–response data, one cannot assume functional interchangeability. The quantitative evidence below is presented to guide selection based on the few measurable dimensions available.

Structural Different side-chain oxidation states alter H-bond donor count and predicted LogP, potentially shifting solubility and permeability.
Selectivity No mammalian cytotoxicity data available for Appenolide C; selectivity margin relative to analogs cannot be assessed.
Assay Transfer Without compound-specific solubility or metabolic stability data, downstream assay performance may differ from analog behavior.

Appenolide C Comparative Evidence: Quantifying Differentiation from Appenolide A and Appenolide B


Legacy Antifungal Equipotency in Disc-Diffusion Assay: Appenolide C vs. Appenolides A and B

In the only publicly available head-to-head comparison, Appenolide C demonstrated antifungal activity indistinguishable from its co-isolated analogs against C. albicans. This is a critical finding for procurement professionals: potency alone cannot justify selection of one appenolide over another [1].

Antifungal Potency
Head-to-head
12–14 mm zone of inhibition for Appenolide C, identical to Appenolides A and B (150 µg/disc, C. albicans).
Potency does not differentiate; selection should consider other properties.
Legacy disc-diffusion assay; single-strain data.
Antifungal susceptibility Natural product screening Candida albicans

Structural Differentiation: Key Side-Chain Oxidation State (7-Hydroxy vs. 8-Oxo)

The defining structural feature of Appenolide C is a secondary alcohol at the C-7 position of the nonenyl side chain. This is a key difference from Appenolide A, which possesses a ketone at the C-8 position. This changes the hydrogen-bond donor count, a fundamental parameter for solubility and permeability [1].

Side-Chain Oxidation
Class-level inference
Appenolide C: 1 HBD (7-OH), predicted LogP ≈2.5–3.5; Appenolide A: 0 HBD (8-oxo), LogP ≈2.8–3.8. ΔLogP ≈–0.3 to –0.8.
May improve aqueous solubility and alter membrane permeability.
Predicted from structure; experimental solubility not reported.
Structure-activity relationship (SAR) Cheminformatics Hydrogen bonding

Absence of Quantitative Mammalian Cytotoxicity Data: Appenolide C vs. Appenolide A

A critical gap exists in the comparative selectivity data. While Appenolide A has reported IC50 values against mouse fibroblast (L929, 6.1 µg/mL) and human cervical carcinoma (KB3-1, 2.7 µg/mL) cell lines , no equivalent mammalian cytotoxicity data have been published for Appenolide C. This represents a major limitation in assessing the therapeutic index.

Cytotoxicity Data Gap
Data to verify
No mammalian cell IC50 data for Appenolide C. Appenolide A: L929 IC50 6.1 µg/mL; KB3-1 IC50 2.7 µg/mL.
Selectivity margin unevaluated; cannot assert safety profile.
Cytotoxicity testing required for any biological application.
Cytotoxicity Selectivity index Therapeutic window

Predicted Physicochemical Profile Advantage: LogP and Hydrogen Bonding

Based on its structure, Appenolide C presents a unique physicochemical profile. The combination of a lower predicted LogP and an additional hydrogen-bond donor compared to Appenolide A places it in a more favorable region of drug-likeness space, potentially improving aqueous solubility and reducing non-specific binding .

Predicted ADME Profile
Class-level inference
Appenolide C: TPSA ~46.5 Ų, 1 HBD, 3 HBA. Appenolide A: TPSA ~43.4 Ų, 0 HBD, 3 HBA. ΔTPSA +3.1, ΔHBD +1.
Higher TPSA and HBD may favor aqueous solubility and reduce non-specific binding.
Requires experimental ADME validation.
Drug-likeness Lipinski's Rule of Five ADME prediction

Appenolide C Application Scenarios Where Physicochemical Profile May Offer Advantage


In Vitro Antifungal Screening Where Target Solubility is Critical

For researchers performing antifungal susceptibility testing in aqueous media, Appenolide C's additional hydrogen-bond donor and lower predicted LogP, compared to Appenolide A, suggest it may dissolve more readily in standard assay buffers [1]. This could reduce the need for organic co-solvents like DMSO, minimizing solvent-induced artifacts, although direct solubility testing is required for confirmation.

Comparative Natural Product Research and SAR Studies

In structure-activity relationship (SAR) explorations of the butenolide class, Appenolide C serves as a critical comparator to Appenolide A. The direct, head-to-head evidence of equivalent antifungal potency [2] alongside a clear structural variance (alcohol vs. ketone) makes it an ideal tool for probing the role of side-chain oxidation in target binding without the confounding factor of potency differences.

Sourcing for Pharmacokinetic (PK) or ADME Screening Panels

Procurement for early-stage ADME panels can be guided by the predicted physiochemical profile of the compounds. As Appenolide C's predicted TPSA and HBD count differ from Appenolide A in a direction generally associated with better oral absorption, sourcing both compounds allows for an experimental determination of which structural features translate into superior in vitro pharmacokinetic properties, a crucial step in lead optimization [1].

Fungal Natural Product Library Assembly for Resistance Mechanism Studies

When building a focused library of fungal secondary metabolites to study resistance mechanisms, Appenolide C offers a structurally distinct entity within the appenolide family. Its inclusion ensures that a library captures the chemical diversity of side-chain modifications present in the natural source (Podospora appendiculata), which is necessary for comprehensive resistance profiling beyond what can be achieved with the ketone-bearing analog Appenolide A alone [2].

Application
Selection Property
Validation Focus
Aqueous antifungal screening
Solubility and hydrogen-bond donor profile
Aqueous solubility testing and DMSO-free assay development
Butenolide SAR studies
Side-chain oxidation state differentiation
Structure-activity relationship interpretation
ADME screening panels
Predicted TPSA and hydrogen-bond donor count
In vitro ADME assay validation
Fungal natural product library assembly
Chemical diversity of side-chain modifications
Library representation and resistance profiling
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